molecular formula C9H9FINO B1445202 3-fluoro-4-iodo-N,N-dimethylbenzamide CAS No. 1366773-12-7

3-fluoro-4-iodo-N,N-dimethylbenzamide

Cat. No.: B1445202
CAS No.: 1366773-12-7
M. Wt: 293.08 g/mol
InChI Key: FQXFPUBKZZOSIF-UHFFFAOYSA-N
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Description

3-fluoro-4-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9FINO and a molecular weight of 293.08 g/mol. This compound is widely used in scientific research due to its unique properties, making it valuable for various applications such as drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-iodo-N,N-dimethylbenzamide typically starts with commercially available 4-fluoro-3-iodobenzoic acid. This compound can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with N,N-dimethylamine to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and iodine atoms activates the benzene ring towards nucleophilic attack, particularly at the positions ortho and para to the substituents.

    Metal-Catalyzed Cross-Coupling Reactions: The iodine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to introduce a variety of substituents onto the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Metal-Catalyzed Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are commonly used in these reactions.

Major Products:

    Nucleophilic Aromatic Substitution: The major products are typically substituted benzamides with various nucleophiles attached to the benzene ring.

    Metal-Catalyzed Cross-Coupling Reactions: The major products are benzamides with new substituents introduced via the cross-coupling reactions.

Scientific Research Applications

3-fluoro-4-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

    Material Science: It is used as a precursor for the development of new materials with tailored properties due to the presence of fluorine and iodine.

    Catalysis: It acts as a ligand in metal-catalyzed reactions, potentially influencing the reactivity and selectivity of the catalyst.

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodo-N,N-dimethylbenzamide involves halogen bonding. Both fluorine and iodine can participate in halogen bonding interactions with electron-rich sites on biomolecules like proteins or DNA. These interactions can influence the biological activity of the compound and its derivatives.

Comparison with Similar Compounds

    4-Fluoro-3-phenoxybenzaldehyde: Serves as a precursor in organic synthesis.

    (4-[18F]fluoro-3-iodobenzyl)guanidine: A potential positron emission tomography (PET) imaging agent designed as an analog of metaiodobenzylguanidine (MIBG), used to diagnose and monitor neuroendocrine tumors.

    3,5-dichloro-4-fluoro-trifluorotoluene: Synthesized from 3,4,5-dichloro-trifluoro-toluene using potassium fluoride and a phase transfer catalyst.

Uniqueness: 3-fluoro-4-iodo-N,N-dimethylbenzamide is unique due to its specific combination of fluorine and iodine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

3-fluoro-4-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFPUBKZZOSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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